molecular formula C11H20O3 B14454120 Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate CAS No. 72887-20-8

Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate

Cat. No.: B14454120
CAS No.: 72887-20-8
M. Wt: 200.27 g/mol
InChI Key: FIVGNUMMSHPWHT-VHSXEESVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often found in natural fragrances of fruits and flowers . This particular compound features a cyclohexane ring with a methoxy group and a propanoate ester group, making it a unique structure within the ester category.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate typically involves the esterification of 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid with methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and requires heating under reflux conditions . The reaction can be represented as follows:

3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid+methanolH2SO4Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate+water\text{3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid} + \text{methanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{this compound} + \text{water} 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid+methanolH2​SO4​​Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate+water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to maintain optimal reaction conditions and improve yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to accelerate the esterification process .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate undergoes several types of chemical reactions, including:

    Hydrolysis: The ester can be hydrolyzed to yield the corresponding carboxylic acid and methanol.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Major Products

    Hydrolysis: 3-[(1S,2R)-2-methoxycyclohexyl]propanoic acid and methanol.

    Reduction: 3-[(1S,2R)-2-methoxycyclohexyl]propanol.

    Substitution: Various substituted cyclohexyl derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active carboxylic acid, which may then interact with biological pathways . The methoxy group can also influence the compound’s binding affinity and specificity towards its targets.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate is unique due to its cyclohexane ring and methoxy substituent, which confer distinct chemical and physical properties. These structural features can influence its reactivity, biological activity, and applications in various fields.

Properties

CAS No.

72887-20-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

methyl 3-[(1S,2R)-2-methoxycyclohexyl]propanoate

InChI

InChI=1S/C11H20O3/c1-13-10-6-4-3-5-9(10)7-8-11(12)14-2/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1

InChI Key

FIVGNUMMSHPWHT-VHSXEESVSA-N

Isomeric SMILES

CO[C@@H]1CCCC[C@H]1CCC(=O)OC

Canonical SMILES

COC1CCCCC1CCC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.